1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 626218-11-9
VCID: VC21480370
InChI: InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3
SMILES: CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4g/mol

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

CAS No.: 626218-11-9

Cat. No.: VC21480370

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one - 626218-11-9

Specification

CAS No. 626218-11-9
Molecular Formula C18H20N2O2
Molecular Weight 296.4g/mol
IUPAC Name 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3
Standard InChI Key NTSCNXBLLONPBI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
Canonical SMILES CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4

Introduction

Structural Characteristics

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one is characterized by a tetrahydroquinoline ring system formed through the fusion of a benzene ring and a piperidine ring via two carbon atoms. The molecule contains three principal components: a tetrahydroquinoline core, a furan-2-yl substituent at position 2, and a pyrrolidin-2-one group attached at position 4. Additionally, a methyl group is present at position 6 of the tetrahydroquinoline system.

The compound has the molecular formula C₁₈H₂₀N₂O₂ with a molecular weight of 296.4 g/mol. Its structure features two nitrogen atoms, one in the tetrahydroquinoline ring and another in the pyrrolidinone moiety, along with two oxygen atoms that are part of the furan ring and the carbonyl group of the pyrrolidinone .

Chemical Structure Identifiers

Table 1: Structural Identifiers of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

ParameterValue
CAS Number626218-11-9
Molecular FormulaC₁₈H₂₀N₂O₂
Molecular Weight296.4 g/mol
IUPAC Name1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Standard InChIKeyNTSCNXBLLONPBI-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4
PubChem Compound2947294

Synthesis Methods

The synthesis of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has been accomplished through a multi-component imino Diels-Alder cycloaddition reaction. This method involves the condensation of toluidine, N-vinylpyrrolidin-2-one, and furan-2-carbaldehyde in the presence of a Lewis acid catalyst .

The specific synthetic procedure involves the reaction of p-toluidine with furan-2-carbaldehyde to form an imine intermediate, which then undergoes a [4+2] cycloaddition with N-vinylpyrrolidin-2-one. This reaction is catalyzed by bismuth(III) chloride (BiCl₃) and proceeds at room temperature in acetonitrile solvent .

This one-pot synthesis provides several advantages, including efficiency, economy, and rapid formation of the desired product with well-defined stereochemistry. The reaction typically affords the target compound in high yield (approximately 85-90%) as an orange powder .

Physical and Chemical Properties

1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one exists as an orange crystalline powder with a melting point range of 190-193°C . The compound demonstrates moderate solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate, but limited solubility in water.

Table 2: Physical Properties of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

PropertyValue
Physical AppearanceOrange powder
Melting Point190-193°C
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate
Yield (from synthesis)85.0%

Spectroscopic Data

The structural elucidation of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has been extensively performed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H-NMR spectrum (in CDCl₃) reveals characteristic signals that confirm the structure of the compound. The aromatic protons of the furan ring appear as distinct signals in the downfield region, while the methyl group at position 6 of the tetrahydroquinoline system gives a singlet at approximately 2.22 ppm .

Table 3: ¹H-NMR Spectral Data (CDCl₃) of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.40dJ = 4.0 HzFuran H-5
6.87dJ = 8.0 HzTetrahydroquinoline aromatic H
6.68s-Tetrahydroquinoline aromatic H
6.53dJ = 8.0 HzTetrahydroquinoline aromatic H
6.36ddJ = 8.0, 4.0 HzFuran H-4
6.26dJ = 4.0 HzFuran H-3
5.68ddJ = 11.0, 4.0 HzTetrahydroquinoline H-4
4.62ddJ = 11.0, 1.0 HzTetrahydroquinoline H-2
4.00br.s-NH
3.29-3.15m-Pyrrolidinone CH₂
2.60-2.45m-Pyrrolidinone CH₂
2.30-2.18m-Pyrrolidinone CH₂
2.22s-Tetrahydroquinoline 6-CH₃
2.07-1.99m-Pyrrolidinone CH₂

Mass Spectrometry

Mass spectrometric analysis provides additional confirmation of the compound's molecular structure. The electron impact (EI) mass spectrum shows a molecular ion peak [M+] at m/z 296.36, which corresponds to the calculated molecular weight of the compound .

Crystallographic Analysis

X-ray crystallographic studies have revealed important details about the three-dimensional structure of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one. The compound crystallizes in the monoclinic P2₁/n space group with specific unit cell parameters .

The crystallographic data indicates that the tetrahydroquinoline ring system is nearly coplanar, with the piperidine ring adopting a sofa conformation. The pyrrolidinone group at position 4 exhibits an envelope conformation. In the crystal lattice, molecules form dimers through hydrogen bonds between the NH group of one molecule and the carbonyl oxygen of another, creating a cyclic arrangement described by the graph set R₂₂(16) .

Table 4: Crystallographic Parameters of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 11.157(7) Å, b = 8.776(6) Å, c = 16.460(11) Å
Unit Cell Angleβ = 103.08(3)°
Volume913.998 ų
Z2

Additional crystal packing features include weak C-H···O hydrogen bonds that connect the dimers, forming chains extending along the direction . This intermolecular hydrogen bonding network contributes to the stability of the crystal structure.

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